molecular formula C16H12Cl3N3OS B12002921 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B12002921
M. Wt: 400.7 g/mol
InChI Key: JLVZLQQQELLRKW-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide is a chemical compound with the molecular formula C16H12Cl3N3OS and a molecular weight of 400.717 g/mol . This compound is known for its unique structure, which includes a pyridinylthio group and a trichlorophenylacetamide moiety.

Preparation Methods

The synthesis of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 2,4,6-trichlorophenylacetyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide include:

Properties

Molecular Formula

C16H12Cl3N3OS

Molecular Weight

400.7 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C16H12Cl3N3OS/c1-8-3-9(2)21-16(11(8)6-20)24-7-14(23)22-15-12(18)4-10(17)5-13(15)19/h3-5H,7H2,1-2H3,(H,22,23)

InChI Key

JLVZLQQQELLRKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

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